molecular formula C20H14N6O4 B2362721 N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034447-09-9

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No. B2362721
CAS RN: 2034447-09-9
M. Wt: 402.37
InChI Key: MANLTPJBNIENKI-UHFFFAOYSA-N
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Description

The compound “N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide” is a complex organic molecule. It contains an oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Oxadiazole derivatives are an important class of heterocyclic compounds due to their broad range of chemical and biological properties .

Scientific Research Applications

Synthesis and Biological Assessment

A study by Karpina et al. (2019) focused on the synthesis of compounds with a 1,2,4-oxadiazole cycle, including N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide. They developed a method for synthesizing these compounds and conducted biological assessments. The study concluded that this synthetic approach can be used for the synthesis of diverse functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).

Antimicrobial Activity

Ali and Ibrahim (2010) synthesized novel nitrogen heterocyclic systems linked with a chromone moiety, closely related to the chemical structure . Their research indicated that some of these compounds showed significant antimicrobial activity, suggesting potential applications in combating bacterial and fungal infections (Ali & Ibrahim, 2010).

Potential in Cancer Research

Abd El Ghani et al. (2022) conducted a study on chromeno[4,3-b]pyridine derivatives, closely related to the chemical . Their research included molecular docking studies for breast cancer, indicating potential applications in cancer research and therapy (Abd El Ghani, Elmorsy, & Ibrahim, 2022).

Inotropic Evaluation

Liu et al. (2009) synthesized a series of compounds, including structures similar to this compound, and evaluated them for inotropic activity. This study suggests potential applications in cardiovascular research (Liu et al., 2009).

Mechanism of Action

Target of Action

It’s worth noting that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of agricultural biological activities .

Mode of Action

1,2,4-oxadiazole derivatives have been shown to have moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . This suggests that the compound may interact with its targets to disrupt their normal function, leading to their death or inhibition.

Biochemical Pathways

Given the observed nematocidal and anti-fungal activities of 1,2,4-oxadiazole derivatives , it can be inferred that the compound likely interferes with the biochemical pathways essential for the survival and reproduction of these organisms.

Pharmacokinetics

It’s worth noting that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability . This suggests that the compound may have good bioavailability.

Result of Action

The compound has been found to exhibit moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . Additionally, certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . These results indicate that the compound can effectively inhibit the growth of these organisms.

properties

IUPAC Name

N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-4-oxochromene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N6O4/c1-11-22-20(30-25-11)12-6-7-26-17(8-12)23-24-18(26)10-21-19(28)16-9-14(27)13-4-2-3-5-15(13)29-16/h2-9H,10H2,1H3,(H,21,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANLTPJBNIENKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC(=O)C5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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